1-Methyl-1'-octadecyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is a quaternary ammonium salt derived from bipyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with 1-bromooctadecane in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to yield the dichloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of radical cations, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective redox mediator. This property is harnessed in various applications, such as electrochromic devices, where the compound’s color changes upon reduction and oxidation .
Comparison with Similar Compounds
4,4’-Bipyridine: A precursor to many bipyridinium salts, including 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Octadecyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the methyl group on the nitrogen atom.
Uniqueness: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formation of micelles and other supramolecular assemblies .
Properties
CAS No. |
75805-29-7 |
---|---|
Molecular Formula |
C29H48Cl2N2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-methyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C29H48N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31-26-21-29(22-27-31)28-19-24-30(2)25-20-28;;/h19-22,24-27H,3-18,23H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
KLDKREDWZDWTOO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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